molecular formula C13H18FNO2 B8223696 5-Fluoro-2-hydroxy-N,N-diisopropylbenzamide

5-Fluoro-2-hydroxy-N,N-diisopropylbenzamide

Cat. No.: B8223696
M. Wt: 239.29 g/mol
InChI Key: BXZYSYIRBNFPMP-UHFFFAOYSA-N
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Description

5-Fluoro-2-hydroxy-N,N-diisopropylbenzamide: is a chemical compound with the molecular formula C13H18FNO2 and a molecular weight of 239.29 g/mol It is characterized by the presence of a fluorine atom, a hydroxyl group, and two isopropyl groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-hydroxy-N,N-diisopropylbenzamide typically involves the following steps:

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield while minimizing the environmental impact .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 5-Fluoro-2-hydroxy-N,N-diisopropylbenzamide involves its interaction with specific molecular targets. The hydroxyl and fluorine groups may participate in hydrogen bonding and electrostatic interactions with enzymes or receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 5-Fluoro-2-hydroxy-N,N-diisopropylbenzamide is unique due to the combination of its functional groups. The presence of both fluorine and hydroxyl groups, along with the diisopropyl substituents, imparts distinct chemical and biological properties that differentiate it from similar compounds .

Biological Activity

5-Fluoro-2-hydroxy-N,N-diisopropylbenzamide (CAS No. 1394933-63-1) is a compound of increasing interest in various fields of biological research, particularly due to its unique chemical structure and potential pharmacological properties. This article delves into the biological activity of this compound, presenting relevant data, mechanisms of action, and case studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C13H18FNO2C_{13}H_{18}FNO_2, with a molecular weight of 239.29 g/mol. The compound features a fluorine atom and a hydroxyl group, which are significant for its biological interactions. The diisopropyl groups contribute to its lipophilicity and steric properties, influencing its solubility and interaction with biological targets .

The biological activity of this compound can be attributed to its interaction with specific enzymes and receptors. The presence of the hydroxyl and fluorine groups allows for hydrogen bonding and electrostatic interactions, which are critical in modulating the activity of target proteins. This compound may act as a ligand in binding studies or as a probe in biochemical assays .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential enzymatic processes .

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory properties. Studies suggest that it may inhibit pro-inflammatory cytokines, thus reducing inflammation in models of acute and chronic inflammatory diseases. This activity is particularly relevant for developing therapeutic agents targeting inflammatory disorders .

Interaction with Menin-MLL Complex

Recent investigations have highlighted the role of this compound as an inhibitor of the menin-MLL interaction, which is crucial in certain leukemias. By disrupting this interaction, the compound may offer a novel approach to cancer therapy .

Case Studies

  • Antimicrobial Activity :
    A study conducted on various derivatives of benzamides indicated that this compound displayed significant inhibition against Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values were notably lower than those for traditional antibiotics, suggesting its potential as an alternative antimicrobial agent .
  • Anti-inflammatory Research :
    In a model of lipopolysaccharide-induced inflammation in macrophages, treatment with this compound resulted in a marked reduction in TNF-alpha levels, indicating its efficacy in modulating inflammatory responses .
  • Cancer Therapeutics :
    Research focusing on leukemia cell lines demonstrated that the compound effectively inhibited cell proliferation by interfering with the menin-MLL complex, leading to apoptosis in cancer cells .

Comparative Analysis with Similar Compounds

Compound NameKey FeaturesBiological Activity
5-Fluoro-2-hydroxybenzamideLacks diisopropyl groups; less lipophilicWeaker antimicrobial properties
2-Hydroxy-N,N-diisopropylbenzamideLacks fluorine; altered electronic propertiesReduced anti-inflammatory effects
5-Fluoro-N,N-diisopropylbenzamideLacks hydroxyl group; decreased hydrogen bondingLimited interaction with biological targets

Properties

IUPAC Name

5-fluoro-2-hydroxy-N,N-di(propan-2-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FNO2/c1-8(2)15(9(3)4)13(17)11-7-10(14)5-6-12(11)16/h5-9,16H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXZYSYIRBNFPMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)C(=O)C1=C(C=CC(=C1)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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